Benz(a)anthracene, 7,8,9,12-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and multiple methyl substitutions. Its molecular formula is , indicating it consists of 22 carbon atoms and 20 hydrogen atoms. This compound is derived from benz(a)anthracene and has garnered interest due to its potential biological effects and applications in scientific research. The presence of four methyl groups at positions 7, 8, 9, and 12 distinguishes it from other PAHs, influencing its chemical reactivity and interactions with biological systems .
Benz(a)anthracene, 7,8,9,12-tetramethyl- is classified within the broader category of PAHs. These compounds are typically formed during incomplete combustion of organic matter and can be found in various environmental sources such as coal tar, soot, and cigarette smoke . The compound is also associated with various health risks, including carcinogenic properties, making it a subject of extensive toxicological studies.
The synthesis of benz(a)anthracene, 7,8,9,12-tetramethyl- generally involves the alkylation of benz(a)anthracene. One prevalent method is Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the catalyst.
In industrial settings, large-scale production may utilize optimized Friedel-Crafts processes that enhance yield and purity. Continuous flow reactors and advanced separation techniques are often employed to isolate the desired product from by-products effectively. The reaction conditions are meticulously controlled to maximize efficiency and minimize waste.
The molecular structure of benz(a)anthracene, 7,8,9,12-tetramethyl- features a fused ring system typical of PAHs. The specific placement of the four methyl groups at positions 7, 8, 9, and 12 alters the compound's physical and chemical properties significantly compared to its parent compound.
Benz(a)anthracene, 7,8,9,12-tetramethyl- can undergo several types of chemical reactions:
The mechanism by which benz(a)anthracene, 7,8,9,12-tetramethyl- exerts its effects involves metabolic activation to reactive intermediates. These intermediates can form adducts with DNA or proteins leading to mutagenic effects. The compound's "bay region" structure plays a crucial role in its carcinogenic potential as it allows for metabolic conversion into diol epoxides that interact with cellular macromolecules .
Relevant analyses indicate that the presence of methyl groups affects both solubility and stability compared to non-methylated analogs .
Benz(a)anthracene, 7,8,9,12-tetramethyl- has several significant applications in scientific research:
This compound's unique structure not only makes it an interesting subject for academic research but also highlights its relevance in environmental studies concerning PAH exposure risks.
Tetramethylated benz[a]anthracenes, including 7,8,9,12-tetramethylbenz[a]anthracene (TmBA), exhibit intensified DNA-binding capabilities compared to non-alkylated or lower-methylated analogues. Metabolic activation by cytochrome P450 (CYP) enzymes—particularly CYP1A1 and CYP1B1—converts TmBA into highly reactive diol-epoxide intermediates. These electrophilic species form covalent bonds with nucleophilic sites on DNA bases (primarily guanine and adenine), generating stable DNA adducts that disrupt replication and repair mechanisms. Studies demonstrate that multi-methylated benz[a]anthracenes produce 3–5 times higher DNA adduct levels in in vitro mammalian cell systems than their parent compound, benz[a]anthracene (BA) [1] [6] [9]. The tetramethyl substitution likely enhances this process by:
Tissue-specific variations in adduct formation are critical. For example, TmBA generates significantly more adducts in hematopoietic tissues than in the liver, correlating with its leukemogenic potential [9]. This specificity arises from differential expression of activating enzymes (e.g., CYP1A1) versus detoxifying enzymes (e.g., GSTs) across tissues [1].
Table 1: DNA Adduct Formation by Methylated Benz[a]anthracenes
Compound | Adduct Level (pmol/mg DNA) | Major Adduct Type | Target Tissue/Cell |
---|---|---|---|
Benz[a]anthracene (BA) | 0.8–1.2 | 8,9-diol-10,11-epoxide-deoxyguanosine | Hamster embryo cells |
7,12-Dimethyl-BA (DMBA) | 5.0–12.0 | 3,4-diol-1,2-epoxide-deoxyguanosine | Rat mammary gland/liver |
7,8,12-Trimethyl-BA | 18.5 | 3,4-diol-1,2-epoxide-deoxyadenosine | Mouse hematopoietic cells |
7,8,9,12-Tetramethyl-BA | >25.0 | 8,9-diol-10,11-epoxide-deoxyguanosine | Hematopoietic organs |
TmBA’s carcinogenicity hinges on epoxide intermediates generated through a multi-step metabolic cascade:
Unlike bay-region diol-epoxides (e.g., in benzo[a]pyrene), TmBA predominantly forms non-bay-region diol-epoxides (e.g., 8,9-diol-10,11-oxide). These retain high mutagenicity due to:
In mammalian cell mutagenicity assays (e.g., V79 cell mutation assay), TmBA-derived diol-epoxides induce frameshift and base-substitution mutations at frequencies 4–6 times higher than BA. This aligns with structural data showing TmBA’s 8,9-diol-10,11-epoxide forms stable adducts with deoxyguanosine, causing G→T transversions—a hallmark of PAH-induced mutagenesis [3] [6] [7].
Table 2: Mutagenic Activity of Benz[a]anthracene Epoxide Intermediates
Intermediate | Mutation Frequency (mutants/10⁶ cells) | Major Mutation Type | Metabolic System |
---|---|---|---|
BA-8,9-epoxide | 120 | Base substitution | Hamster embryo S9 fraction |
BA-5,6-epoxide (K-region) | 25 | Deletion | Rat liver microsomes |
anti-BA-8,9-diol-10,11-oxide | 480 | G→T transversion | C3H10T1/2 fibroblasts |
anti-BA-3,4-diol-1,2-oxide | 310 | G→A transversion | Mouse skin homogenate |
TmBA activates the aryl hydrocarbon receptor (AhR) pathway, amplifying its own metabolic activation and toxicity. Upon cellular entry, TmBA binds cytosolic AhR, prompting nuclear translocation and dimerization with ARNT (AhR nuclear translocator). This complex binds xenobiotic response elements (XREs), upregulating genes encoding CYP1A1, CYP1B1, and phase II enzymes [2] [8]. Key characteristics include:
AhR activation creates a feed-forward loop:
In zebrafish embryos, TmBA exposure induces cyp1a expression and causes malformations (e.g., pericardial edema) via AhR2 activation. However, TmBA’s in vivo toxicity is 1.8–2.5 times lower than its in vitro AhR transactivation potency, reflecting tissue-specific differences in metabolic competence [4].
Table 3: AhR Activation by Alkylated Benz[a]anthracenes
Compound | Relative Potency (REP vs. TCDD) | AhR-Mediated Gene Induction (fold-change) | Assay System |
---|---|---|---|
Benz[a]anthracene (BA) | 0.0005 | 8.2 | Rat H4IIE cells |
7-Methyl-BA | 0.0018 | 14.5 | Human HepG2 cells |
7,12-Dimethyl-BA (DMBA) | 0.0030 | 22.1 | Mouse hepatoma cells |
7,8,9,12-Tetramethyl-BA | 0.0045 | 34.7 | Human AZ-AhR assay |
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9
CAS No.: